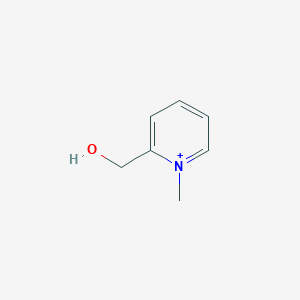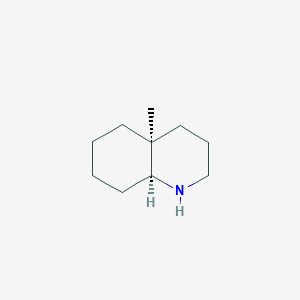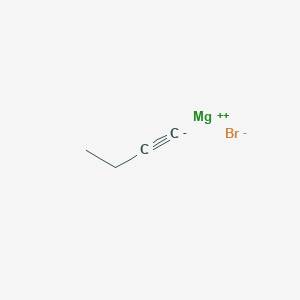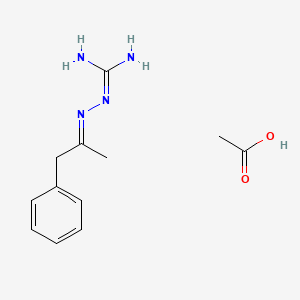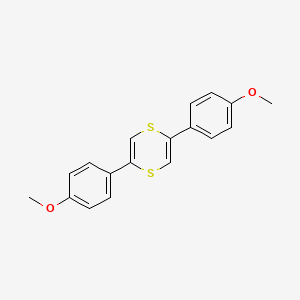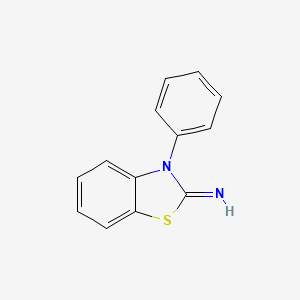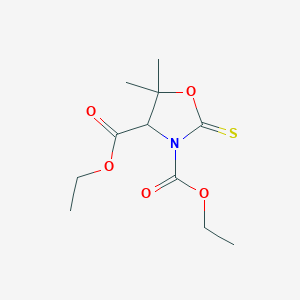
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and a thioxo group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester typically involves the reaction of diethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazolidine ring. The thioxo group is introduced by reacting the intermediate with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity.
Ethyl acetoacetate: Another β-keto ester with comparable synthetic applications.
Thiobarbituric acid derivatives: Compounds with a thioxo group and similar biological activities.
Uniqueness
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is unique due to its oxazolidine ring structure combined with the thioxo group, which imparts distinct reactivity and biological properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
Numéro CAS |
50684-91-8 |
|---|---|
Formule moléculaire |
C11H17NO5S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
diethyl 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H17NO5S/c1-5-15-8(13)7-11(3,4)17-10(18)12(7)9(14)16-6-2/h7H,5-6H2,1-4H3 |
Clé InChI |
VKNAKFKUCQHPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(OC(=S)N1C(=O)OCC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
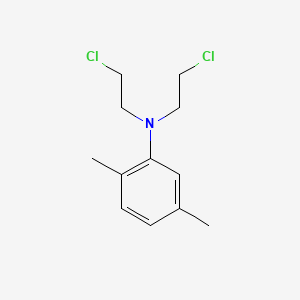
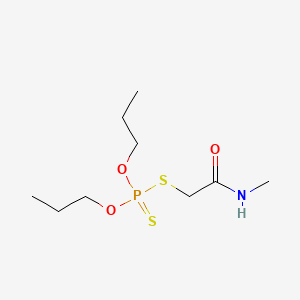
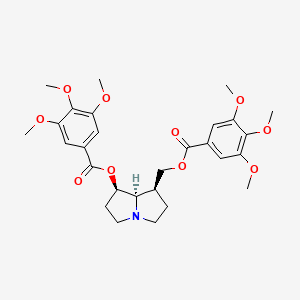
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
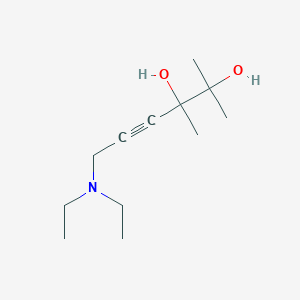
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
